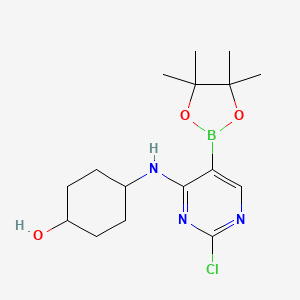
trans-4-((2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-yl)amino)cyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-4-((2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-yl)amino)cyclohexanol: is a complex organic compound that features a cyclohexanol core with a substituted pyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-((2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-yl)amino)cyclohexanol typically involves multiple steps:
Formation of the Pyrimidinyl Intermediate: The starting material, 2-chloro-5-bromopyrimidine, undergoes a Suzuki-Miyaura coupling reaction with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane to form the pyrimidinyl intermediate.
Amination Reaction: The pyrimidinyl intermediate is then subjected to an amination reaction with trans-4-aminocyclohexanol under suitable conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexanol moiety, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the pyrimidinyl group to its corresponding amine derivatives.
Substitution: The chloro group in the pyrimidinyl ring can be substituted with various nucleophiles, such as amines or thiols, to form diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products:
Oxidation: Formation of cyclohexanone or cyclohexanal derivatives.
Reduction: Formation of aminocyclohexanol derivatives.
Substitution: Formation of substituted pyrimidinyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of complex molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine:
- Explored for its potential therapeutic properties, particularly in the development of novel pharmaceuticals.
Industry:
- Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of trans-4-((2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-yl)amino)cyclohexanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
- 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- trans-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)styrene
Uniqueness:
- The presence of both a cyclohexanol moiety and a pyrimidinyl group makes trans-4-((2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-yl)amino)cyclohexanol unique compared to its analogs. This dual functionality allows for diverse chemical reactivity and potential applications in various fields.
Biological Activity
trans-4-((2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-yl)amino)cyclohexanol is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity based on existing literature and experimental data.
- Molecular Formula : C16H25BClN3O3
- Molecular Weight : 353.65 g/mol
- CAS Number : 1497419-90-5
The compound functions primarily through its interaction with specific biological targets. It is hypothesized to act as an inhibitor of certain enzymes or receptors involved in cellular signaling pathways. The presence of the chloro substituent and the dioxaborolane moiety suggests potential interactions with nucleophiles in biological systems.
Anticancer Activity
Recent studies have indicated that this compound exhibits cytostatic effects against various cancer cell lines. For instance:
- In vitro assays demonstrated significant inhibition of proliferation in pancreatic cancer cell lines (DAN-G), with IC50 values in the low micromolar range .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit enzymes such as cholinesterases , which play critical roles in neurotransmission:
- It showed moderate inhibitory activity against acetylcholinesterase (AChE) with an IC50 of approximately 157 μM and a more potent effect on butyrylcholinesterase (BChE) with an IC50 of 46.42 μM .
Case Studies
| Study | Target | Activity | IC50 Value |
|---|---|---|---|
| Study 1 | DAN-G pancreatic cancer cells | Cytostatic | Low µM |
| Study 2 | AChE | Inhibition | 157 µM |
| Study 3 | BChE | Inhibition | 46.42 µM |
Structure-Activity Relationship (SAR)
The structure of this compound is crucial for its biological activity. Modifications to the pyrimidine ring or the cyclohexanol moiety may enhance or diminish its efficacy:
- Chloro Group : Enhances lipophilicity and may improve binding affinity to target sites.
- Dioxaborolane Moiety : Implicated in forming stable complexes with biological targets.
Toxicity and Safety Profile
Preliminary toxicity studies suggest that the compound has a favorable safety profile at therapeutic doses; however, further toxicological assessments are necessary to confirm these findings.
Properties
Molecular Formula |
C16H25BClN3O3 |
|---|---|
Molecular Weight |
353.7 g/mol |
IUPAC Name |
4-[[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-yl]amino]cyclohexan-1-ol |
InChI |
InChI=1S/C16H25BClN3O3/c1-15(2)16(3,4)24-17(23-15)12-9-19-14(18)21-13(12)20-10-5-7-11(22)8-6-10/h9-11,22H,5-8H2,1-4H3,(H,19,20,21) |
InChI Key |
XADHMZNFFIYIHJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2NC3CCC(CC3)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















